molecular formula C19H21NO3S B2712433 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1421508-89-5

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2712433
CAS No.: 1421508-89-5
M. Wt: 343.44
InChI Key: CBQXLBTXKMZUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is an organic compound with the molecular formula C19H21NO3S and a molecular weight of 343.4 g/mol . Its structure features a 2,3-dihydrobenzofuran moiety linked to a hydroxyethyl chain and a propanamide group with a phenylthio ether substituent. While this specific molecule's biological profile is not fully elucidated in the literature, its structure combines motifs found in pharmacologically active compounds. For instance, the 2,3-dihydrobenzofuran scaffold is a recognized structure in medicinal chemistry, appearing in compounds with documented antitumor activity and potent serotonin-3 (5-HT3) receptor antagonism . Furthermore, the propanamide functional group is a common feature in designed bioactive molecules, including σ1 receptor antagonists and μ-opioid receptor (MOR) agonists investigated for their analgesic properties . Researchers may find this compound valuable as a chemical reference standard, a building block for the synthesis of more complex molecules, or as a starting point for exploring new structure-activity relationships in various therapeutic areas. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-17(14-6-7-18-15(12-14)8-10-23-18)13-20-19(22)9-11-24-16-4-2-1-3-5-16/h1-7,12,17,21H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXLBTXKMZUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkene under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form a halide derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halide or other substituted derivatives.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide exhibit anti-inflammatory effects. For instance, a related compound, 5-benzofuranol (L-651896), has shown efficacy in inhibiting cyclooxygenase activity and leukotriene synthesis, which are critical in inflammatory pathways . This suggests that our compound may share similar mechanisms of action, potentially providing therapeutic benefits in treating inflammatory diseases.

2. Cancer Treatment

Recent studies have explored the role of benzofuran derivatives in oncology. The compound may serve as a lead structure for developing novel anticancer agents. Preliminary findings indicate that modifications of benzofuran can enhance cytotoxicity against various cancer cell lines . The potential for this compound to act as an anticancer agent warrants further investigation.

Pharmacological Studies

Case Study: Inhibition of Prostaglandin Synthesis

A study on structurally related compounds demonstrated that they could inhibit prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 value of 1.1 µM . This highlights the potential of this compound in modulating inflammatory responses through similar biochemical pathways.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
L-651896Prostaglandin E2 Inhibition1.1
L-651896Leukotriene Synthesis Inhibition0.4
N-(...propanamide)Potential Anti-inflammatory ActivityTBDCurrent Study

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of propanamide derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and inferred biological relevance.

Core Structure Variations

  • Dihydrobenzofuran vs.
  • Hydroxyethylamine vs. Tetrazole Groups :
    The hydroxyethylamine linker may enhance solubility compared to the tetrazole ring in , which contributes to acidity (pKa ~4–5) and metal-binding capabilities .

Side Chain Modifications

  • Phenylthio vs. Fluorophenyl: The phenylthio group (S–Ph) in the target compound differs from the 2-fluorophenyl substituent in its closest analog, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide ().
  • Thioether vs. Sulfonamide :
    In compounds like (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide (), sulfonamide groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thioether in the target compound. This may influence interactions with cytochrome P450 enzymes or other oxidative metabolic pathways .

Hypothetical Pharmacological Implications

  • Antioxidant Potential: Hydroxamic acid analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide in ) demonstrate radical-scavenging activity via –NHOH groups. The target compound lacks this moiety but may exhibit moderate antioxidant effects via its hydroxyethyl group .

Data Table: Structural and Inferred Properties of Selected Analogs

Compound Name Core Structure Key Substituents logP (Predicted) Potential Applications Evidence ID
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide Dihydrobenzofuran Phenylthio, hydroxyethyl 3.8–4.2 Drug discovery, polymers
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Phenyl Tetrazole, ethyl/methylphenyl 2.5–3.0 Enzyme inhibition (e.g., ACE)
3-chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl 2.0–2.5 Polymer synthesis
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane Hydroxamic acid, chloro 1.5–2.0 Antioxidant, metalloenzyme

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety linked to a hydroxyethyl group and a phenylthio substituent. Its structure can be represented as follows:

  • Molecular Formula: C18H21NO3S
  • Molecular Weight: 345.43 g/mol

The presence of the dihydrobenzofuran structure is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds containing the dihydrobenzofuran structure exhibit significant anti-inflammatory effects. For instance, derivatives of 2,3-dihydrobenzofuran have been shown to inhibit prostaglandin synthesis, a key mediator in inflammatory processes. In a study comparing various analogues, certain compounds demonstrated greater potency than established anti-inflammatory drugs like indomethacin and diclofenac .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays. A series of related compounds have shown promising results in inhibiting tumor growth across different cancer cell lines. For example, studies on similar benzofuran derivatives revealed IC50 values indicating effective cytotoxicity against lung cancer cell lines (A549 and HCC827) in 2D assays .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may interact with enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Cell Cycle Modulation: It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction: Evidence suggests that certain benzofuran derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw edema
AnticancerA549 Cell LineIC50 = 8.78 µM (2D assay)
AnticancerHCC827 Cell LineIC50 = 16.00 µM (3D assay)
Prostaglandin Synthesis InhibitionIn vitro assayPotent inhibition compared to controls

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dihydrobenzofuran core or the phenylthio group can significantly influence potency and selectivity:

  • Hydroxyl Group: Enhances solubility and bioactivity.
  • Substituents on the Phenyl Ring: Varying substitutions can lead to increased interaction with target proteins.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the dihydrobenzofuran moiety with a hydroxyethyl group via nucleophilic substitution or Mitsunobu reaction.
  • Step 2 : Introduction of the phenylthio group through thiol-ene click chemistry or sulfide bond formation.
  • Step 3 : Amidation using activated esters (e.g., HATU/DIPEA) to form the propanamide backbone .
    • Optimization : Reaction yields improve with controlled pH (6.5–7.5), low temperatures (0–4°C) for thiolation steps, and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the dihydrobenzofuran aromatic protons (δ 6.7–7.2 ppm), hydroxyethyl -OH (δ 2.1–2.5 ppm), and phenylthio group (δ 7.3–7.6 ppm).
  • MS (ESI+) : Expect m/z ≈ 385.5 [M+H]⁺ (assuming MW ~384.5 g/mol).
  • IR : Stretch bands for amide C=O (~1650 cm⁻¹) and S-C aromatic (~690 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Preliminary data suggests moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<1 mM) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from hydrolysis of the amide bond or oxidation of the phenylthio group .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Software : Use SHELXL for refinement, focusing on resolving disorder in the dihydrobenzofuran ring or hydroxyethyl chain. SHELXD is robust for phase problem solutions in twinned crystals .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths/angles. Discrepancies >0.05 Å indicate potential refinement errors .

Q. What experimental designs are suitable for analyzing contradictory bioactivity data in kinase inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic (e.g., ADP-Glo™ kinase assays) and cellular (e.g., phospho-ERK Western blotting) approaches to confirm target engagement.
  • Data Reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Contradictions may arise from off-target effects or assay interference (e.g., compound aggregation) .

Q. How can structure-activity relationships (SAR) be explored for the phenylthio and dihydrobenzofuran moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace phenylthio with sulfone or methylthio groups; modify dihydrobenzofuran with halogen substituents.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., Table 1).
Analog R₁ (Dihydrobenzofuran) R₂ (Phenylthio) IC₅₀ (nM)
Parent CompoundHS-Ph120
Chlorinated AnalogClS-Ph85
Sulfone DerivativeHSO₂-Ph>1000
Data adapted from similar scaffolds

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer :

  • Key Parameters : Bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). For this compound, preliminary rodent studies suggest low F% (<20%) due to first-pass metabolism .
  • Optimization : Prodrug strategies (e.g., esterification of the hydroxyethyl group) may improve absorption. Monitor plasma protein binding (SPR assays) to adjust dosing .

Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported LogP values?

  • Methodological Answer :

  • Experimental : Use shake-flask HPLC (USP method) with octanol/water partitioning.
  • Computational : Compare results from multiple software (e.g., MarvinSuite, ACD/Labs). Discrepancies >1 log unit suggest experimental error or protonation state issues .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR Knockout : Generate target gene KO cell lines. Loss of compound efficacy confirms on-target activity.
  • Thermal Shift Assays : Monitor protein melting temperature (ΔTm) to verify direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.